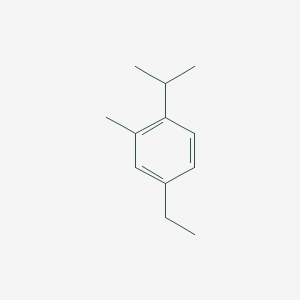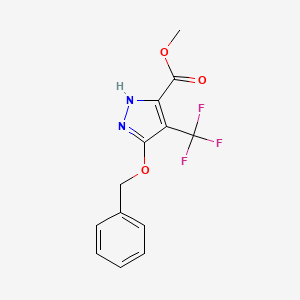
1,1'-Bicyclohexyl, 4,4'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bicyclohexyl, 4,4’-dimethyl- is an organic compound with the molecular formula C14H26. It is a derivative of bicyclohexyl, where two cyclohexane rings are connected by a single bond, and each ring has a methyl group attached at the 4-position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bicyclohexyl, 4,4’-dimethyl- typically involves the hydrogenation of biphenyl derivatives. One common method is the catalytic hydrogenation of 4,4’-dimethylbiphenyl using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction can be represented as follows:
4,4’-Dimethylbiphenyl+H2Pd or Pt1,1’-Bicyclohexyl, 4,4’-dimethyl-
Industrial Production Methods
In industrial settings, the production of 1,1’-Bicyclohexyl, 4,4’-dimethyl- is often carried out in large-scale reactors equipped with hydrogenation facilities. The process involves the continuous feeding of 4,4’-dimethylbiphenyl and hydrogen gas into the reactor, where the catalyst facilitates the hydrogenation reaction. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,1’-Bicyclohexyl, 4,4’-dimethyl- undergoes various chemical reactions, including:
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1’-Bicyclohexyl, 4,4’-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrogenation and catalytic processes.
Biology: Investigated for its potential effects on biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its stability and hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Bicyclohexyl, 4,4’-dimethyl- involves its interaction with molecular targets through hydrophobic interactions. The compound’s non-polar nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, its stability and resistance to oxidation make it a suitable candidate for various chemical reactions and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bicyclohexyl: Lacks the methyl groups at the 4-position, making it less hydrophobic and less stable compared to 1,1’-Bicyclohexyl, 4,4’-dimethyl-.
4,4’-Dimethylbiphenyl: Contains aromatic rings instead of cyclohexane rings, resulting in different chemical properties and reactivity.
Uniqueness
1,1’-Bicyclohexyl, 4,4’-dimethyl- is unique due to its combination of stability, hydrophobicity, and resistance to oxidation. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
54823-98-2 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
1-methyl-4-(4-methylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H26/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h11-14H,3-10H2,1-2H3 |
InChI Key |
CGJFYDPGFFFGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2CCC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


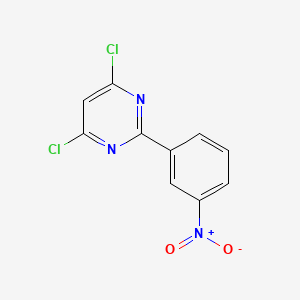
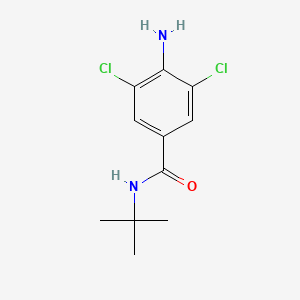

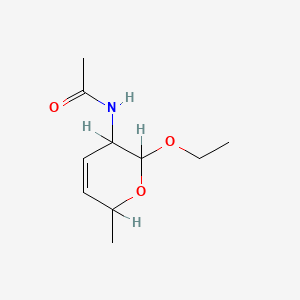
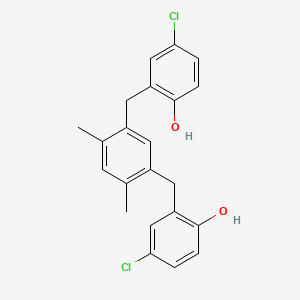
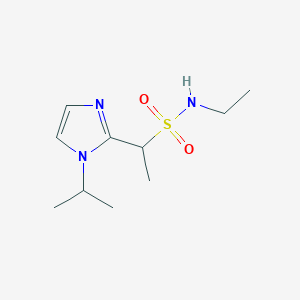
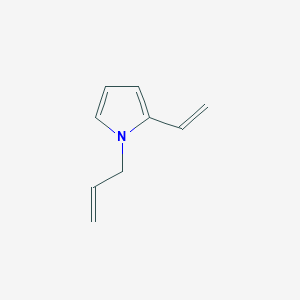
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)

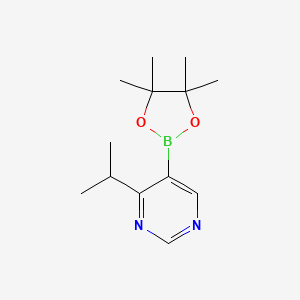
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)
